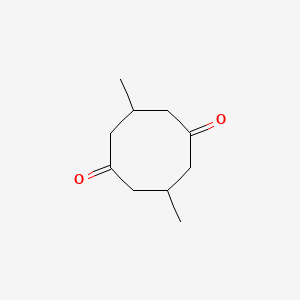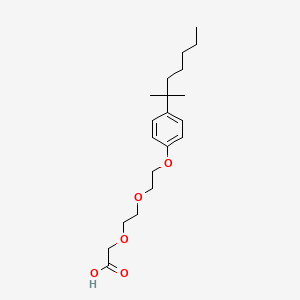
Benzoic acid, 3,4-dihydroxy-, decyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,4-dihydroxy-, decyl ester: is an organic compound with the molecular formula C17H26O4 It is an ester derivative of benzoic acid, where the hydroxyl groups are located at the 3 and 4 positions on the benzene ring, and the ester group is a decyl chain
準備方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method to synthesize benzoic acid, 3,4-dihydroxy-, decyl ester is through the esterification of 3,4-dihydroxybenzoic acid with decanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product. The reaction mixture is then purified through techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the esterification reaction can be performed in a batch reactor where the reactants are mixed and heated under controlled conditions. The reaction is monitored, and the product is separated and purified using industrial-scale techniques.
Continuous Process: Alternatively, a continuous process can be employed where the reactants are continuously fed into a reactor, and the product is continuously removed. This method is more efficient for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: Benzoic acid, 3,4-dihydroxy-, decyl ester can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, where the ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups on the benzene ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols.
Substitution Products: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the synthesis of complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology:
Antioxidant: The hydroxyl groups confer antioxidant properties, making it useful in biological studies related to oxidative stress.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.
Therapeutic Agent: Its antioxidant properties can be explored for therapeutic applications in diseases related to oxidative damage.
Industry:
Cosmetics: It can be used in cosmetic formulations for its antioxidant properties.
Food Preservation: The compound can be used as a preservative due to its antimicrobial properties.
作用機序
Mechanism:
Antioxidant Activity: The hydroxyl groups on the benzene ring can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound can bind to the active site of certain enzymes, blocking their activity and providing a basis for therapeutic applications.
Molecular Targets and Pathways:
Reactive Oxygen Species (ROS): The compound targets ROS, reducing oxidative stress in cells.
Enzymatic Pathways: It can inhibit enzymes involved in oxidative stress pathways, providing a protective effect.
類似化合物との比較
3,4-Dihydroxybenzoic Acid: Similar structure but lacks the decyl ester group.
Methyl 3,4-Dihydroxybenzoate: Similar ester derivative but with a methyl group instead of a decyl group.
Ethyl 3,4-Dihydroxybenzoate: Similar ester derivative but with an ethyl group instead of a decyl group.
Uniqueness:
Longer Ester Chain: The decyl ester group provides unique properties such as increased hydrophobicity and potential for incorporation into lipid-based systems.
Enhanced Antioxidant Activity: The presence of two hydroxyl groups enhances its antioxidant properties compared to similar compounds with fewer hydroxyl groups.
特性
CAS番号 |
105603-52-9 |
|---|---|
分子式 |
C17H26O4 |
分子量 |
294.4 g/mol |
IUPAC名 |
decyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C17H26O4/c1-2-3-4-5-6-7-8-9-12-21-17(20)14-10-11-15(18)16(19)13-14/h10-11,13,18-19H,2-9,12H2,1H3 |
InChIキー |
IFNDOUMKRMLNES-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)C1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




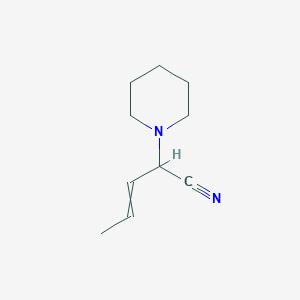
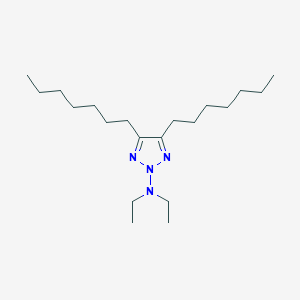

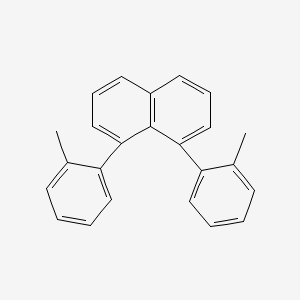
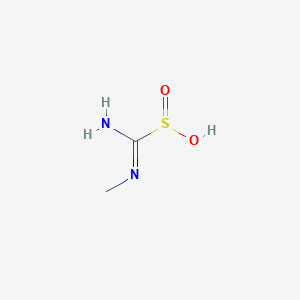
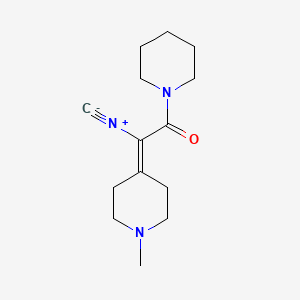
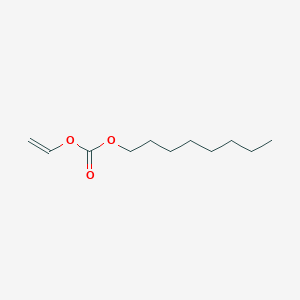
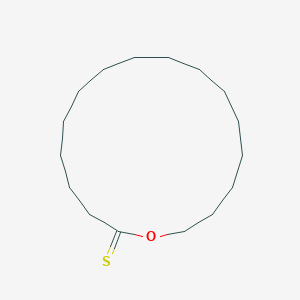
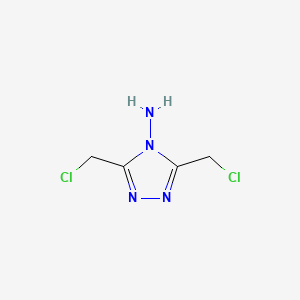
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)
